molecular formula C21H32N2O4 B2771375 2-(3,4-Dimethoxyphenyl)-1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}ethan-1-one CAS No. 1705695-01-7

2-(3,4-Dimethoxyphenyl)-1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}ethan-1-one

Cat. No.: B2771375
CAS No.: 1705695-01-7
M. Wt: 376.497
InChI Key: WGBDEIRKOVOQJB-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-1-{4-methoxy-[1,4’-bipiperidine]-1’-yl}ethan-1-one is an organic compound with a complex structure that includes both aromatic and piperidine moieties

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-1-[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O4/c1-25-18-8-12-22(13-9-18)17-6-10-23(11-7-17)21(24)15-16-4-5-19(26-2)20(14-16)27-3/h4-5,14,17-18H,6-13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGBDEIRKOVOQJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2CCN(CC2)C(=O)CC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-1-{4-methoxy-[1,4’-bipiperidine]-1’-yl}ethan-1-one typically involves multiple steps. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with a piperidine derivative under specific conditions. For instance, the reductive cyclization of N-(4-methoxyphenyl)-3-nitro-4-(propylamino)benzamide with 3,4-dimethoxybenzaldehyde using sodium dithionite as a reductive cyclizing agent in DMSO has been reported .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-1-{4-methoxy-[1,4’-bipiperidine]-1’-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving Lewis acids like aluminum chloride for Friedel-Crafts reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohol derivatives.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-1-{4-methoxy-[1,4’-bipiperidine]-1’-yl}ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action for 2-(3,4-Dimethoxyphenyl)-1-{4-methoxy-[1,4’-bipiperidine]-1’-yl}ethan-1-one is not fully elucidated. it is believed to interact with various molecular targets due to its structural features. The piperidine moiety may interact with neurotransmitter receptors, while the aromatic ring could participate in π-π interactions with proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Dimethoxyphenyl)-1-{4-methoxy-[1,4’-bipiperidine]-1’-yl}ethan-1-one is unique due to its combination of aromatic and piperidine structures, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse research applications.

Biological Activity

The compound 2-(3,4-Dimethoxyphenyl)-1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}ethan-1-one , often referred to as a bipiperidine derivative, has garnered attention in medicinal chemistry due to its structural complexity and potential biological activities. This article aims to explore its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H31N3O3C_{22}H_{31}N_{3}O_{3}, with a molecular weight of approximately 369.509 g/mol. The structure incorporates a bipiperidine moiety and methoxy groups that may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in the body. The bipiperidine structure suggests potential interactions with neurotransmitter systems, particularly those involving dopamine and serotonin pathways.

Biological Activity Overview

Research indicates several significant biological activities associated with this compound:

  • Anticancer Activity : Preliminary studies have shown that derivatives similar to this compound exhibit promising anticancer properties. For instance, compounds containing dimethoxyphenyl groups have demonstrated cytotoxic effects against various cancer cell lines, including HeLa and MCF7 cells. The IC50 values for these compounds often fall within the range of 2-5 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
  • Neuropharmacological Effects : Given the structural similarity to known psychoactive substances, this compound may also exhibit neuropharmacological effects. Its interaction with serotonin receptors could potentially lead to antidepressant or anxiolytic effects.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell LineIC50 (µM)Mechanism of Action
Compound 9aHeLa2.59Induces apoptosis
Compound 14gMCF74.66Cell cycle arrest
DoxorubicinHeLa2.35Topoisomerase inhibitor

In a comparative study, Compound 9a showed significant anticancer activity against HeLa cells, with an IC50 value comparable to that of doxorubicin . The mechanism was linked to apoptosis induction and cell cycle arrest at the S phase.

Pharmacokinetic Properties

Research on similar compounds suggests that the bipiperidine derivatives may exhibit favorable pharmacokinetic profiles, including good absorption and distribution characteristics. Studies have indicated low toxicity towards normal cell lines (e.g., WI-38), highlighting potential therapeutic windows for further development.

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step nucleophilic substitutions and ketone-forming reactions. Key steps include:

  • Step 1 : Coupling of 4-methoxy-[1,4'-bipiperidine] with a dimethoxyphenyl acetyl chloride derivative under anhydrous conditions (e.g., DMF, 80°C, 12 hours) .
  • Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the bipiperidine-ethanone core .
  • Optimization : Yield improvements (15–20%) are achieved by slow reagent addition and inert atmosphere maintenance to prevent oxidation .
ParameterOptimization StrategyOutcome
TemperatureGradual heating (0°C → RT)Reduces side reactions
SolventAnhydrous DMFEnhances nucleophilicity
PurificationPreparative HPLC (C18 column)Purity >98%

Q. Which analytical techniques are critical for structural characterization?

Use a combination of:

  • NMR : 2D experiments (COSY, HSQC) to resolve overlapping bipiperidine protons and confirm methoxy group positions .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]+ at m/z 428.22) and fragmentation patterns .
  • X-ray Crystallography : Resolves torsional angles in the bipiperidine system, critical for understanding conformational flexibility .

Q. What in vitro screening strategies are recommended for initial pharmacological profiling?

Prioritize:

  • Receptor Binding Assays : Screen against serotonin (5-HT2A) and dopamine (D2) receptors at 1–10 µM concentrations .
  • Enzyme Inhibition : Test acetylcholinesterase (AChE) inhibition using Ellman’s method .
  • Cytotoxicity : MTT assays in HEK-293 cells to establish preliminary safety margins (IC50 >50 µM) .

Q. How does solubility impact preclinical formulation?

The compound’s logP (~3.2) limits aqueous solubility. Recommended solvent systems:

  • In vitro : DMSO/PEG-400 (1:4 v/v) for stock solutions .
  • In vivo : Cyclodextrin-based formulations for IP/IV administration to enhance bioavailability .

Q. What quality control protocols ensure batch consistency?

  • HPLC Purity : Use a C18 column with mobile phase (MeOH:buffer = 65:35, pH 4.6) .
  • Residual Solvents : GC-MS to detect traces of DMF (<500 ppm) .

Advanced Research Questions

Q. How can mechanistic studies identify molecular targets?

  • Radioligand Displacement : Compare IC50 values against reference drugs (e.g., ketanserin for 5-HT2A) .
  • Computational Docking : Use AutoDock Vina to model interactions with receptor active sites (e.g., π-π stacking with Phe residues in D2) .
  • Mutagenesis : Validate binding hypotheses by expressing receptors with alanine-substituted residues .

Designing SAR studies to optimize target affinity
Focus on modifying:

  • Bipiperidine Substituents : Replace methoxy with halogens (e.g., Cl, F) to enhance lipophilicity .
  • Ethanone Linker : Introduce methyl groups to restrict rotational freedom and improve binding .
DerivativeModification5-HT2A IC50 (µM)Selectivity (D2/5-HT2A)
Parent Compound-0.451.2
4-Fluoro-bipiperidineFluorine substitution0.323.8
Methylated linkerCH3 addition0.280.9

Data adapted from structural analogs

Resolving contradictions between in vitro and in vivo efficacy

  • Bioavailability Analysis : Measure plasma/tissue concentrations via LC-MS to identify absorption limitations .
  • Metabolite Profiling : Use hepatic microsomes to detect rapid first-pass metabolism (e.g., demethylation of methoxy groups) .
  • PK/PD Modeling : Corrogate exposure levels with observed effects (e.g., ED50 vs. Cmax) .

Improving metabolic stability for CNS applications

  • Prodrug Design : Mask methoxy groups as esters to slow hepatic degradation .
  • BBB Penetration : Optimize logD (target 2.5–3.5) via substituent adjustments (e.g., replacing phenyl with thiophene) .

Scaling synthesis using flow chemistry

  • Continuous Flow : React bipiperidine with acetyl chloride in a microreactor (residence time 30 min, 80°C) to improve safety and yield .
  • Inline Monitoring : UV-Vis detection at 254 nm to track intermediate formation .

Q. Validating target selectivity across receptor subtypes

  • Functional Assays : Compare cAMP inhibition (D2) vs. calcium flux (5-HT2A) .
  • Selectivity Panels : Screen against 50+ GPCRs at 10 µM (Eurofins Cerep) to identify off-target effects .

Q. Predicting oxidative degradation pathways

  • DFT Calculations : Model HOMO/LUMO energies to identify vulnerable methoxy groups .
  • Forced Degradation : Expose to H2O2 (3% w/v, 40°C) and profile degradants via HRMS .

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